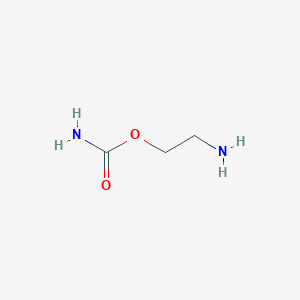

2-Aminoethyl carbamate

Description

Foundational Concepts of Carbamate (B1207046) Chemistry in Research

In the field of organic chemistry, carbamates are a class of compounds sharing a common functional group with the structure >N−C(=O)−O−. wikipedia.org Formally, they are derivatives of the unstable carbamic acid (NH₂COOH). wikipedia.orgscielo.brwikipedia.org The carbamate group is considered a hybrid of an amide and an ester, and its chemical reactivity is comparable to these two functional groups. nih.gov This structure confers significant stability, which arises from resonance between the amide and carboxyl components. nih.govacs.org

Carbamates are integral to various areas of chemical research. They are widely used as protecting groups for amines in organic synthesis, particularly in peptide chemistry. acs.orgnih.gov The use of carbamate derivatives allows for the selective masking of amine functionality to prevent unwanted side reactions during complex multi-step syntheses. orgsyn.org Furthermore, due to their chemical and proteolytic stability, carbamates are often employed as isosteres or surrogates for peptide bonds in medicinal chemistry. acs.orgnih.gov This substitution can enhance a molecule's ability to permeate cell membranes. nih.gov Beyond synthesis, carbamates serve as linkers in combinatorial chemistry and are key components in the production of materials like polyurethanes. scielo.br

Significance of 2-Aminoethyl Carbamate and Related Structures in Chemical Research

This compound and its derivatives are important bifunctional molecules in chemical research, featuring both a carbamate group and a primary amine. The parent compound itself, (2-aminoethyl)carbamic acid, is a key intermediate formed in the reaction between ethylenediamine (B42938) (EDA) and carbon dioxide (CO₂). This reaction is relevant in the context of CO₂ capture technologies, as aqueous solutions of such amines have a high absorption capacity.

In synthetic chemistry, the selective protection of one of the two amine groups in a symmetrical diamine like ethylenediamine presents a significant challenge. orgsyn.org This has led to the widespread use of various N-protected derivatives of this compound, which serve as versatile building blocks. By attaching a protecting group to one amine via a carbamate linkage, the other amine is left free to participate in subsequent reactions. This strategy is fundamental in the synthesis of more complex molecules. orgsyn.org

Commonly used derivatives include those with tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. orgsyn.org The choice of protecting group is dictated by the specific reaction conditions and the need for orthogonal deprotection strategies in a synthetic pathway. smolecule.com For instance, the tert-butyl ester of (2-aminoethyl)carbamic acid is a widely used intermediate due to the stability of the Boc group and its ease of removal under acidic conditions. orgsyn.org These derivatives are crucial in peptide synthesis and in the construction of linkers for more advanced applications, such as Proteolysis Targeting Chimeras (PROTACs), where they connect a target-binding ligand to an E3 ligase-recruiting moiety.

The table below outlines the properties of a key derivative, tert-Butyl N-(2-aminoethyl)carbamate.

| Property | Value |

| IUPAC Name | tert-butyl N-(2-aminoethyl)carbamate |

| CAS Number | 57260-73-8 |

| Molecular Formula | C₇H₁₆N₂O₂ |

| Physical State | Liquid |

| Appearance | Colorless |

| Boiling Point | 80 - 84 °C @ 0.3 mmHg fishersci.com |

Research has established efficient methods for the synthesis of these valuable intermediates. A common procedure for creating mono-carbamate-protected diamines involves reacting the diamine with an electrophile like di-tert-butyl dicarbonate (B1257347) or an alkyl phenyl carbonate. orgsyn.orgprepchem.com The selectivity of the reaction, favoring the mono-protected product over the di-protected byproduct, is a key advantage of these methods. orgsyn.org

The utility of this compound structures is further highlighted by the variety of available derivatives, each with specific applications.

| Related Structure | CAS Number | Molecular Formula | Significance in Research |

| tert-Butyl N-(2-aminoethyl)carbamate | 57260-73-8 | C₇H₁₆N₂O₂ | A common building block where the Boc group protects one amine, allowing the other to be functionalized. orgsyn.orgfishersci.com |

| Benzyl N-(2-aminoethyl)carbamate Hydrochloride | 18807-71-1 | C₁₀H₁₅ClN₂O₂ | The Cbz-protected version is used as a reagent in the synthesis of opioid ligands. chemicalbook.com |

| Allyl N-(2-aminoethyl)carbamate | 223741-66-0 | C₆H₁₂N₂O₂ | The allyl protecting group offers different deprotection conditions, making it useful as a cleavable linker in orthogonal synthesis strategies. smolecule.comglpbio.comnih.gov |

| Ethyl N-(2-aminoethyl)carbamate Hydrochloride | 1258639-97-2 | C₅H₁₃ClN₂O₂ | Functions as a versatile building block in various organic synthesis pathways. vulcanchem.com |

Structure

3D Structure

Properties

CAS No. |

142-27-8 |

|---|---|

Molecular Formula |

C3H8N2O2 |

Molecular Weight |

104.11 g/mol |

IUPAC Name |

2-aminoethyl carbamate |

InChI |

InChI=1S/C3H8N2O2/c4-1-2-7-3(5)6/h1-2,4H2,(H2,5,6) |

InChI Key |

ZYFTZMADDQMCNB-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminoethyl Carbamate and Its Derivatives

Traditional Approaches for Carbamate (B1207046) Synthesis

Traditional methods for carbamate synthesis have been foundational in organic chemistry. These routes often rely on highly reactive intermediates and have been widely used for decades, though some involve hazardous reagents.

Phosgene (B1210022) and Phosgene Derivative Based Routes

Phosgene (COCl₂) has historically been a primary reagent for the synthesis of carbamates. nih.gov Its high reactivity allows it to serve as a "CO²⁺" synthon. wikipedia.org The reaction with an amine first produces an isocyanate, which can then be trapped by an alcohol to yield the carbamate. wikipedia.org Alternatively, phosgene can react with an alcohol to form a chloroformate, which subsequently reacts with an amine. wikipedia.orgnih.gov

Given the extreme toxicity of phosgene gas, safer alternatives have been developed. nih.govwikipedia.org Triphosgene, a stable crystalline solid, is a widely used substitute that decomposes to release phosgene in situ, making it more convenient and safer to handle for laboratory-scale synthesis. nih.govnih.gov

Table 1: Synthesis of Chloroformates from Alcohols using Triphosgene

| Alcohol | Base | Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

|---|

Data sourced from a study on the preparation of alkyl/aryl chloroformates. google.com

Curtius Rearrangement Applications

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines, ureas, or carbamates. nih.govwikipedia.org The process involves the thermal decomposition of an acyl azide (B81097) into an isocyanate intermediate, which is subsequently trapped by a nucleophile. wikipedia.orgjove.com When an alcohol is used as the trapping agent, a carbamate is formed. wikipedia.orgorgsyn.org

The acyl azide precursor is typically generated from a carboxylic acid derivative. nih.gov A one-pot procedure has been developed where a carboxylic acid is treated with sodium azide and di-tert-butyl dicarbonate (B1257347) in the presence of a zinc catalyst to produce tert-butyl (Boc) carbamates in high yields. orgsyn.org This method avoids the isolation of the potentially unstable acyl azide intermediate. orgsyn.org

Table 2: Zinc-Catalyzed Curtius Rearrangement for Boc-Protected Amine Synthesis

| Carboxylic Acid | Time (h) | Conversion (%) |

|---|---|---|

| Adamantane-1-carboxylic acid | 120 | 96 |

| 4-Phenylbutyric acid | 48 | 98 |

Data from a study on the synthesis of aliphatic Boc-protected amines. orgsyn.org

Alkyl Chloroformate Methodologies

The reaction between an amine and an alkyl chloroformate is one of the most frequently used methods for preparing carbamates. nih.govresearchgate.net This approach generally requires a base to neutralize the hydrochloric acid byproduct. nih.gov While effective, the reaction can be slow and may necessitate a large excess of the base to achieve acceptable efficiency. nih.govacs.org

This methodology is particularly useful for installing protecting groups on amines. For instance, in the synthesis of derivatives of 2-aminoethyl carbamate, such as mono-protected diamines, the use of alkyl chloroformates has been described. However, these reactions can sometimes lead to statistical mixtures of products, especially with multifunctional substrates like diamines. orgsyn.org

Advanced and Sustainable Synthetic Strategies

In response to the hazards and limitations of traditional methods, advanced and more environmentally benign strategies for carbamate synthesis have been developed. These approaches prioritize the use of safer reagents and renewable feedstocks.

Carbon Dioxide as a C1 Source for Carbamate Formation

The use of carbon dioxide (CO₂) as a C1 building block represents an attractive, green alternative to phosgene-based methods. nih.govresearchgate.net CO₂ is non-toxic, abundant, and renewable. nih.govacs.org The general strategy involves a three-component coupling of an amine, carbon dioxide, and an alkylating agent (typically an alkyl halide). organic-chemistry.org

In this reaction, the amine first reacts with CO₂ to form a carbamic acid or an ammonium (B1175870) carbamate salt. This intermediate is then alkylated to yield the final carbamate product. nih.gov The process is often facilitated by a base, such as cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under mild conditions, offering a straightforward and sustainable route to carbamates. nih.govorganic-chemistry.orgnih.gov This method has been shown to be effective for a range of primary and secondary amines. nih.govacs.org

Table 3: Three-Component Coupling for Carbamate Synthesis using CO₂

| Amine | Halide | Base | Yield (%) |

|---|---|---|---|

| Benzylamine | Benzyl Bromide | Cs₂CO₃ | 95 |

| Pyrrolidine | Benzyl Bromide | Cs₂CO₃ | 98 |

Data from a study on the efficient synthesis of carbamates using amines, CO₂, and halides. organic-chemistry.org

Utilizing Activated Mixed Carbonates in Amine Alkoxycarbonylation

To circumvent phosgene-based reagents, various low-toxicity alkoxycarbonylating agents based on mixed carbonates have been developed. acs.org This two-step, one-pot method involves first reacting an alcohol with a carbonate-forming reagent to create an "activated" mixed carbonate. This stable intermediate is then reacted with an amine to form the desired carbamate under mild conditions. nih.gov

Common activating agents include p-nitrophenyl chloroformate and di(2-pyridyl) carbonate (DPC). nih.govacs.orgnih.gov DPC, for example, can be prepared from 2-hydroxypyridine and triphosgene and is a stable, crystalline solid. nih.gov It reacts with a wide range of primary, secondary, and even hindered tertiary alcohols to form the corresponding mixed carbonates. These activated carbonates then efficiently transfer the alkoxycarbonyl group to an amine, providing the carbamate product in high yields. nih.gov This method is noted for its broad scope and operational simplicity. nih.gov

Data from a study on the utility of di(2-pyridyl) carbonate as an alkoxycarbonylation reagent. nih.gov

Catalytic Systems for Enhanced Carbamate Synthesis

The development of efficient catalytic systems is paramount for the selective and high-yielding synthesis of carbamates. Both transition metal-based and organocatalytic/heterogeneous systems have shown promise in this regard.

Transition metal catalysis offers powerful tools for the formation of C-N bonds, which is central to carbamate synthesis. Palladium and rhodium complexes have been extensively studied for their ability to catalyze amination and carbonylation reactions.

Palladium-catalyzed reactions, for instance, have been employed in the synthesis of N-aryl carbamates through the cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. nih.gov This method allows for the in situ generation of an isocyanate, which is then trapped by the alcohol to form the carbamate. While not directly demonstrated for this compound, this methodology could potentially be adapted for the selective carbamoylation of one amino group in ethylenediamine (B42938), provided the other is suitably protected. The choice of ligands and reaction conditions would be crucial to control selectivity and prevent side reactions. nih.govnih.gov

Rhodium-catalyzed C-H amination is another relevant strategy. These reactions often proceed through a nitrene intermediate, which can then insert into a C-H bond. While typically used for intramolecular reactions to form cyclic products, intermolecular variants could be envisioned for the selective functionalization of diamines. researchgate.netnih.govnih.gov The development of chiral rhodium catalysts has also enabled asymmetric synthesis of diamine derivatives, which could be precursors to chiral this compound derivatives. nih.gov

Table 1: Representative Transition Metal-Catalyzed Carbamate Synthesis

| Catalyst | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Buchwald Ligand | Aryl Halide, Sodium Cyanate, Alcohol | N-Aryl Carbamate | 60-95 | nih.gov |

| [Rh(acac)(cod)] | Amide, Phenylsilane | Amine | High | nih.gov |

| Rh₂(esp)₂ | N-Boc-N-alkylsulfamide | Cyclic Sulfamide | 70-90 | researchgate.net |

Organocatalysis and the use of heterogeneous catalysts represent a greener and often more practical approach to chemical synthesis, facilitating catalyst recovery and reuse. In the context of this compound synthesis, sulfonated graphene oxide (SGO) has emerged as a highly effective heterogeneous acid catalyst for the chemoselective N-tert-butoxycarbonylation (Boc) protection of amines.

This method demonstrates excellent chemoselectivity for the mono-N-Boc protection of diamines like ethylenediamine. The reaction proceeds under mild, solvent-free conditions, affording high yields of the desired mono-protected product. The acidic sites on the SGO surface are thought to activate the di-tert-butyl dicarbonate ((Boc)₂O), making it more susceptible to nucleophilic attack by the amine. The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in activity.

Table 2: Sulfonated Graphene Oxide (SGO) Catalyzed Mono-Boc Protection of Ethylenediamine

| Catalyst Loading (mol%) | (Boc)₂O (equiv.) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | 30 | 95 |

| 1 | 1.2 | 30 | 94 |

| 1 | 1.5 | 30 | 94 |

| 1 | 2.0 | 30 | 93 |

Selective Protection Strategies for Diamines in this compound Synthesis

The selective protection of one of the two nucleophilic amino groups in a symmetrical diamine like ethylenediamine is a fundamental challenge in organic synthesis. Achieving high yields of the mono-protected product is essential for the subsequent elaboration of the molecule.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. Several methods have been developed for the selective mono-Boc protection of diamines.

One common strategy involves the slow addition of di-tert-butyl dicarbonate ((Boc)₂O) to a large excess of the diamine. This statistical approach favors the formation of the mono-protected product. However, it is often inefficient in terms of atom economy.

A more refined "one-pot" procedure involves the initial mono-protonation of the diamine with one equivalent of an acid, such as hydrochloric acid (generated from trimethylsilyl chloride or thionyl chloride). redalyc.org The resulting ammonium salt is less nucleophilic, directing the subsequent reaction with (Boc)₂O to the remaining free amino group. This method has been successfully applied to a range of diamines, including ethylenediamine, providing good to excellent yields of the mono-Boc protected product.

Table 3: Comparison of Mono-Boc Protection Methods for Diamines

| Method | Reagents | Diamine | Yield (%) | Reference |

|---|---|---|---|---|

| Statistical | (Boc)₂O, large excess of diamine | Ethylenediamine | Variable | - |

| One-Pot Protonation | Me₃SiCl, (Boc)₂O | Cyclohexane-1,2-diamine | 66 | |

| One-Pot Protonation | SOCl₂, (Boc)₂O | Cyclohexane-1,2-diamine | 41 | redalyc.org |

Once one amino group is protected, the remaining free amine can be chemoselectively functionalized. This allows for the synthesis of a wide variety of this compound derivatives with diverse functionalities. For example, the free amine of N-Boc-ethylenediamine can react with isocyanates to form unsymmetrical ureas, a common motif in pharmacologically active compounds. rsc.orgewha.ac.krmdpi.comnih.govnih.gov

The synthesis of unsymmetrical ureas can be achieved by reacting the mono-protected diamine with an isocyanate generated in situ. nih.gov Alternatively, direct coupling reactions between the mono-protected diamine and another amine in the presence of a carbonylating agent can be employed. The choice of coupling agents and reaction conditions is critical to ensure high yields and prevent side reactions.

Solid-Phase Synthesis and Combinatorial Library Generation

Solid-phase synthesis is a powerful technique for the rapid and efficient construction of large libraries of compounds for drug discovery and other applications. nih.govacs.orgnih.govepa.govescholarship.orgresearchgate.net This methodology can be readily adapted for the synthesis of oligomers and small molecules incorporating the this compound scaffold.

In a typical solid-phase synthesis, a protected amino acid or other building block is attached to an insoluble polymer support. nih.gov The protecting group is then removed, and the next building block is coupled to the growing chain. This cycle of deprotection and coupling is repeated until the desired sequence is assembled. Finally, the product is cleaved from the solid support.

A this compound derivative, such as N-Fmoc-N'-Boc-ethylenediamine, could serve as a key building block in the solid-phase synthesis of peptidomimetics or other oligomers. The orthogonal protecting groups (Fmoc and Boc) allow for the selective deprotection and functionalization of each amino group, enabling the construction of diverse and complex structures.

The generation of combinatorial libraries of carbamate-containing molecules can be achieved by employing a "split-and-pool" or parallel synthesis strategy on the solid phase. nih.govacs.org By using a variety of building blocks at each coupling step, a large number of distinct compounds can be synthesized simultaneously. This approach is highly efficient for exploring structure-activity relationships and identifying lead compounds with desired biological activities.

Table 4: Building Blocks for Solid-Phase Synthesis of Carbamate Derivatives

| Building Block | Protecting Groups | Application |

|---|---|---|

| N-Fmoc-N'-Boc-ethylenediamine | Fmoc, Boc | Synthesis of carbamate-containing peptidomimetics |

| Mono-Boc-protected diamines | Boc | Attachment to solid support for library synthesis |

| Carbamate-linked amino acids | Various | Incorporation into peptide and non-peptide oligomers |

Synthesis of Structurally Diverse this compound Analogues and Functionalized Derivatives

The this compound moiety serves as a versatile scaffold for the synthesis of a wide array of functionalized derivatives. Methodologies for creating these analogues often leverage the reactivity of the primary amine and the carbamate group to introduce structural diversity and tailor the molecule for specific applications in materials science and medicinal chemistry.

Dithiocarbamate Derivatives

Dithiocarbamates, analogues of carbamates where both oxygen atoms are replaced by sulfur, are synthesized from the 2-aminoethyl structural backbone. A common and direct method involves the reaction of a primary or secondary amine with carbon disulfide. This reaction typically proceeds in the presence of a base to deprotonate the initially formed dithiocarbamic acid, yielding a stable dithiocarbamate salt.

A specific method for preparing 2-aminoethyl dithiocarbamates involves a solvent-controlled, regioselective ring-opening of aziridines. In this three-component reaction, an aziridine is reacted with an amine and carbon disulfide (CS2). The solvent system plays a crucial role in directing the regioselectivity of the nucleophilic attack on the aziridine ring, allowing for the controlled synthesis of the desired 2-aminoethyl dithiocarbamate isomers.

Furthermore, dithiocarbamate functionalization has been applied to neurotransmitters like dopamine. Dopamine dithiocarbamate (DDTC) can be synthesized and subsequently used to functionalize surfaces, such as silver nanoparticles. This process leverages the strong affinity of the dithiocarbamate group for metal surfaces.

Biscarbamate Architectures

Biscarbamate architectures feature two carbamate groups within a single molecule, often linked by a carbon chain. These structures are valuable as cross-linking agents and monomers for polyurethane synthesis. A prevalent synthetic route involves the reaction of a diamine with a reagent that can form a carbamate linkage at each amino group.

One effective method is the reaction of a primary diamine, such as ethylenediamine or hexamethylenediamine, with a cyclic carbonate like ethylene carbonate. rsc.org This reaction proceeds via the ring-opening addition of the amine to the carbonate, yielding a bis(hydroxyethyl) carbamate. This approach avoids the use of hazardous phosgene or isocyanate intermediates. rsc.orgacs.org

Another strategy involves using a bis(chloroformate) as the linking agent. For instance, ethylene bis(chloroformate) can be reacted with a low-molecular-weight branched polyethylenimine (PEI) in an ice bath under a nitrogen atmosphere. nih.govfrontiersin.org This reaction results in a novel cross-linked PEI derivative where the polymer chains are connected by ethylene biscarbamate linkages. nih.govfrontiersin.org

| Reactants | Reagent | Product Architecture | Key Conditions |

|---|---|---|---|

| Ethylenediamine | Ethylene Carbonate | Bis(hydroxyethyl) ethane biscarbamate | Ring-opening addition |

| Polyethylenimine (PEI) | Ethylene bis(chloroformate) | PEI cross-linked by ethylene biscarbamate | Ice bath, Nitrogen atmosphere |

Cellulose-Based Carbamate Derivatives

Cellulose, a widely available biopolymer, can be functionalized with this compound moieties to create novel biomaterials. A key synthetic pathway begins with the preparation of an activated cellulose intermediate, such as cellulose phenyl carbonate. This intermediate is synthesized by reacting cellulose with phenyl chloroformate. The resulting cellulose phenyl carbonate serves as an excellent platform for subsequent reactions with nucleophiles.

To introduce the aminoethyl group, the cellulose phenyl carbonate is reacted with an amine, such as ethylenediamine. This aminolysis reaction displaces the phenyl carbonate group to form a stable carbamate linkage, yielding ω-aminoethylcellulose carbamate. The degree of substitution (DS) can be controlled by adjusting the molar ratios of the reactants. This method allows for the creation of soluble cellulose derivatives with terminal amino groups.

Alternatively, amino compounds can be grafted onto modified cellulose backbones. For example, 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles have been successfully grafted onto 6-deoxy tosyl cellulose. This substitution reaction provides a pathway to new functionalized amino cellulosic materials with potential applications in various fields. organic-chemistry.org

Amino Linkers for Functional Oligonucleotides

The this compound structure is a highly effective amino linker for the functionalization of oligonucleotides. These linkers are typically introduced during solid-phase oligonucleotide synthesis using a corresponding phosphoramidite reagent. The carbamate linkage imparts several advantageous chemical properties compared to standard aliphatic amine linkers.

One significant advantage is the facilitated removal of the 5'-terminal monomethoxytrityl (MMTr) protecting group. The neighboring carbamate group allows for the rapid cleavage of the MMTr group under very mild acidic conditions, which minimizes the risk of depurination, a common side reaction with standard linkers. Another key feature is the reduction of the pKa value of the neighboring primary amine. This lower pKa increases the nucleophilicity of the amine at standard pH levels used for conjugation, leading to significantly higher yields when reacting the oligonucleotide with functional molecules, such as those containing active esters (e.g., NHS-esters).

A notable example is the 2′-O-(N-(aminoethyl)carbamoyl)methyl (2′-O-AECM) modification. This linker, attached to the 2'-position of the ribose sugar, has been shown to confer high resistance to enzymatic degradation, even in oligonucleotides with phosphodiester linkages.

| Feature | Advantage of this compound Linker | Chemical Rationale |

|---|---|---|

| Deprotection | Rapid removal of MMTr group under mild acidic conditions | Neighboring group participation by the carbamate moiety |

| Conjugation | Increased yields with active esters | Reduced pKa of the primary amine increases its nucleophilicity |

| Stability | High resistance to enzymatic degradation (e.g., 2'-O-AECM) | Steric hindrance and electronic effects of the carbamate side chain |

Peptide Nucleic Acid (PNA) Synthons Featuring Carbamate Moieties

Peptide Nucleic Acids (PNAs) are synthetic DNA analogues with a charge-neutral backbone. The fundamental building block of the PNA backbone is an N-(2-aminoethyl)glycine unit, where nucleobases are attached via a methylene carbonyl linker. The synthesis of PNA monomers and their subsequent oligomerization is a cornerstone of PNA chemistry.

While the primary backbone of standard PNA is amide-linked, carbamate moieties can be incorporated to create modified PNA structures. For example, carbamate-linked prolyl nucleic acids (PrCNA) have been synthesized. In this methodology, a p-nitrophenylchloroformate is used as an activating agent for an alcohol group on a proline scaffold. The subsequent reaction with the amino group of the growing PNA chain forms a carbamate linkage in high yield under mild conditions, compatible with both solution-phase and solid-phase synthesis. This allows for the site-specific introduction of carbamate groups into a PNA sequence, enabling the study of how such modifications affect duplex and triplex stability and base stacking.

Dopamine and Related Neurotransmitter Analogues

Carbamate functionalization of dopamine and its analogues is a key strategy for developing prodrugs designed to improve bioavailability and achieve sustained release. These synthetic approaches typically involve creating a carbamate linkage through either the amino group or the catechol hydroxyl groups of the dopamine molecule.

One synthetic route involves linking dopamine to a carrier molecule, such as an amino acid, through a carbamate bond. For example, dopamine has been conjugated to L-tyrosine using a secondary carbamate linker to facilitate transport across the blood-brain barrier. nih.gov Another approach focuses on creating carbamate prodrugs of dopamine analogues to protect the phenolic hydroxyl groups from first-pass metabolism. nih.gov This can be achieved by reacting the phenol (B47542) with an N,N-disubstituted carbamoyl chloride.

A different strategy involves activating a hydroxyl group on a separate molecule, such as glucose, with N,N'-carbonyldiimidazole (CDI). The resulting activated intermediate is then coupled with the primary amine of dopamine or a derivative, forming a stable carbamate bond linking the two moieties. researchgate.net This method has been used to synthesize glycosyl derivatives of dopamine as potential prodrugs that can interact with glucose transporters. researchgate.net

Heterocyclic Systems Incorporating this compound Units

The versatile structure of this compound and its derivatives serves as a valuable building block in the synthesis of various heterocyclic systems. The presence of both a carbamate and an amino group allows for intramolecular cyclization reactions, leading to the formation of stable ring structures. This section explores the synthetic methodologies for creating heterocyclic compounds that feature the this compound backbone, with a particular focus on the formation of 2-imidazolidinones and piperazine-containing macrocycles.

Synthesis of 2-Imidazolidinone

2-Imidazolidinone, a five-membered cyclic urea, is a significant heterocyclic compound, and its synthesis can be achieved from ethylenediamine carbamate (EDA-CA), a direct derivative of this compound formed by the reaction of ethylenediamine with carbon dioxide. nih.govacs.org

One effective method for the synthesis of 2-imidazolidinone from ethylenediamine carbamate involves the use of cerium(IV) oxide (CeO₂) as a reusable heterogeneous catalyst. nih.govnih.gov In this process, the reaction is typically carried out in a solvent such as 2-propanol. The use of an adequate amount of 2-propanol is crucial as it helps to suppress the formation of the primary byproduct, N,N'-bis(2-aminoethyl)urea. nih.gov The catalytic system combining CeO₂ and 2-propanol has been shown to produce 2-imidazolidinone in high yields, reaching up to 83% at 413 K under an argon atmosphere. nih.govresearchgate.net The reaction demonstrates a higher rate under an argon atmosphere compared to when it is conducted under pressurized carbon dioxide. nih.gov

The synthesis of 2-imidazolidinone from ethylenediamine and carbon dioxide can also proceed under sub- and supercritical conditions, even in the absence of a catalyst. acs.org Furthermore, homogeneous catalysts have been explored for this conversion. For instance, Cp₂Ti(OTf)₂ (where Cp is cyclopentadienyl and OTf is trifluoromethanesulfonate) has been identified as an effective homogeneous catalyst, achieving a 99% yield of 2-imidazolidinone in a 1,3-dimethyl-2-imidazolidinone (DMI) solvent at 443 K after 24 hours. acs.org

A detailed study of the N-methyl-N-[2-(methylamino)ethyl]carbamate derivative of 4-hydroxyanisole demonstrated its cyclization to form N,N'-dimethylimidazolidinone, with the concurrent release of 4-hydroxyanisole. nih.gov This intramolecular cyclization-elimination reaction proceeds via first-order kinetics at a pH of 7.4 and a temperature of 37°C. nih.gov

Table 1: Catalytic Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate (EDA-CA)

| Catalyst | Solvent | Temperature (K) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CeO₂ | 2-Propanol | 413 | 16 | 83 | nih.govnih.govresearchgate.net |

| Cp₂Ti(OTf)₂ | DMI | 443 | 24 | 99 | acs.org |

| None | Ethylenediamine | 413 | 16 | 62 | acs.org |

Synthesis of Piperazine-Containing Macrocycles

The this compound moiety can also be incorporated into larger heterocyclic structures, such as piperazine-containing macrocycles. The synthesis of these complex molecules often involves a multi-step process.

For example, 1,4-bis(2-aminoethyl)piperazine can be synthesized in a two-step procedure starting from the alkylation of piperazine with chloroacetonitrile, followed by the reduction of the resulting nitrile groups to amines using lithium aluminum hydride (LiAlH₄). nih.gov This diamine can then be used as a precursor for the synthesis of macrocyclic compounds.

In one synthetic route, 1,4-bis(2-aminoethyl)piperazine is reacted with pyridine-2,6-dicarbaldehyde in the presence of a manganese(II) salt in methanol. nih.gov This is followed by reduction with sodium borohydride (NaBH₄) to yield the final macrocyclic product. nih.gov

Another approach involves the synthesis of tert-butyl 2-(1-piperazinyl)ethylcarbamate. This is achieved through the hydrogenation of benzyl 4-(2-(tert-butyloxycarbonylamino)ethyl)piperazine-1-carboxylate using a palladium on carbon catalyst. chemicalbook.com This reaction proceeds with a high yield of 97%. chemicalbook.com

Table 2: Synthesis of Piperazine Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|

Reaction Mechanisms and Chemical Transformations Involving 2 Aminoethyl Carbamate Systems

Carbamate (B1207046) Formation Mechanism Investigations

The synthesis of 2-aminoethyl carbamate from its precursors is a topic of extensive research, particularly concerning its efficiency in CO2 absorption. The primary mechanism involves the nucleophilic attack of the amine on the carbon dioxide molecule.

The reaction between primary or secondary amines, like ethylenediamine (B42938), and carbon dioxide in aqueous solutions is widely explained by the zwitterion mechanism. core.ac.uktandfonline.com This model proposes a two-step process:

Zwitterion Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of CO2. This forms a transient, zwitterionic intermediate. tandfonline.com

Deprotonation: The zwitterion is then deprotonated by a base present in the solution (which can be another amine molecule, water, or a hydroxide (B78521) ion) to form the stable carbamate and a protonated base. tandfonline.com

Kinetic studies have provided rate constants for these reactions, highlighting the efficiency of EDA in CO2 capture. The pseudo-first-order rate constants (k₀) increase with both amine concentration and temperature. acs.org

Table 1: Second-Order Rate Constants for the Reaction of CO₂ with Ethylenediamine (EDA) at Various Temperatures

| Temperature (K) | Second-Order Rate Constant (k₂) (m³/(kmol·s)) | Reference |

|---|---|---|

| 303 | 15770 | researchgate.net |

| 308 | - | researchgate.net |

| 313 | - | researchgate.net |

Note: The table presents the second-order rate constant for EDA at 303 K. While the study was conducted at multiple temperatures, the specific values for 308 K and 313 K were not explicitly provided in the abstract. The study did, however, determine an activation energy of 57.7 kJ/mol for the reaction. researchgate.net

Following the formation of the zwitterion intermediate, the proton transfer step is crucial for the formation of the final carbamate product. This transfer can occur via two distinct pathways: intramolecular (within the same molecule) or intermolecular (between different molecules).

Research using density functional theory (DFT) and ab initio molecular dynamics has shown that intermolecular proton transfer pathways are often kinetically more favorable. acs.orgnih.gov In the context of CO2 capture by amino acids, which serve as an analogue for the EDA system, the intermolecular transfer of a proton from the zwitterion to a neighboring base (like another amine or water molecule) has a significantly lower activation energy barrier compared to the intramolecular transfer. nih.govnih.gov

For instance, in one computational study, the intramolecular proton transfer was found to have a high activation energy of 152 kJ/mol. nih.gov In contrast, the intermolecular proton transfer between two intermediate anions was significantly more feasible, with a much lower activation energy of 50 kJ/mol. nih.gov This difference is attributed to the stabilization provided by intermolecular hydrogen bonds, which facilitate the proton transfer process. acs.orgnih.gov Water molecules can also act as catalysts in this step, further promoting intermolecular proton hopping. researchgate.net

Table 2: Comparison of Calculated Free-Energy Barriers for Proton Transfer Mechanisms in a CO₂-Serine System

| Proton Transfer Pathway | Description | Free-Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Intermolecular to O atom | Proton transfer from zwitterion to an oxygen atom of a neighboring serine molecule. | 12.1 ± 0.2 | nih.gov |

| Intermolecular to N atom | Proton transfer from zwitterion to the nitrogen atom of a neighboring serine molecule. | 17.2 ± 0.2 | nih.gov |

| Intramolecular to O atom | Proton transfer from the nitrogen to an oxygen atom within the same zwitterion molecule. | 22.5 ± 0.3 | nih.gov |

Note: This data is for the CO₂-serine system, which serves as a model to illustrate the kinetic favorability of intermolecular over intramolecular proton transfer in carbamate formation. nih.gov

Carbamate Hydrolysis and Chemical Stability Studies

The stability of the carbamate is a critical parameter, as its controlled breakdown (hydrolysis or decarbamylation) is essential for processes like solvent regeneration in carbon capture cycles.

The hydrolytic stability of carbamates is influenced by several structural and environmental factors. A key principle governing the rate of hydrolysis is the nature of the leaving group. nih.gov The reactivity of carbamates in hydrolysis reactions varies inversely with the basicity of the leaving group. nih.gov This relationship can be quantified by considering the pKa of the conjugate acid of the leaving group; a lower pKa indicates a weaker base and a better leaving group, which leads to faster hydrolysis. nih.gov

A Brønsted correlation, which relates the rate of hydrolysis to the pKa of the leaving group, often shows a high negative β value, indicating extensive cleavage of the carbon-leaving group bond in the transition state. karger.com For example, studies on N-benzoylcarbamates have demonstrated a clear correlation between the hydrolysis rate and the pKa of the leaving phenol (B47542) group. karger.com

Substitution patterns on the nitrogen atom also play a crucial role. Increased steric hindrance around the nitrogen can lead to a reduction in carbamate stability. researchgate.net Furthermore, environmental conditions such as pH and temperature significantly affect stability. Carbamates are generally more labile to chemical hydrolysis under basic conditions. acs.org

Decarbamylation is the spontaneous decomposition of a carbamylated compound, typically through the action of water, to release the original amine and carbon dioxide (or bicarbonate). nih.gov This process is essentially the reverse of the formation reaction and is fundamental to the regeneration of amine solvents.

The rate of spontaneous decarbamylation is characterized by a first-order rate constant, k_decarb. nih.gov In studies of biscarbamate inhibitors of cholinesterases, decarbamylation rate constants were found to be in a similar range for various N-disubstituted carbamates. nih.gov This spontaneous reactivation process is crucial for the reversible action of such compounds. nih.govresearchgate.net While the process is spontaneous, its rate can be influenced by temperature and the specific chemical structure of the carbamate. mdpi.com

Table 3: Decarbamylation Rate Constants (k_decarb) for Selected Biscarbamates from Butyrylcholinesterase (BChE)

| Compound Type | k_decarb Range (h⁻¹) | Average k_decarb (h⁻¹) | Reference |

|---|---|---|---|

| N-disubstituted biscarbamates | 0.0720 to 0.192 | 0.136 ± 0.013 | nih.gov |

Note: This data is from a study on biscarbamate inhibitors and is presented to exemplify the kinetics of the spontaneous decarbamylation process. nih.gov

Amide Resonance and Conformational Analysis of the Carbamate Moiety

The carbamate functional group possesses unique structural characteristics due to its nature as an amide-ester hybrid. acs.orgnih.gov A key feature is the phenomenon of amide resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. nih.govresearchgate.net This delocalization results in a partial double bond character for the C-N bond, which restricts free rotation. nih.gov

This restricted rotation means that two planar conformational isomers, syn and anti, may coexist. nih.gov Although structurally similar to amides, carbamates generally show a preference for the anti conformation. nih.gov The rotational energy barrier of the C-N bond in carbamates has been shown to be approximately 3-4 kcal/mol lower than that in analogous amides. acs.orgresearchgate.net This is attributed to electronic perturbations caused by the presence of the additional ester oxygen atom. researchgate.net

Table 4: Comparison of Rotational Energy Barriers

| Compound Class | Typical C-N Rotational Barrier (kcal/mol) | Key Feature | Reference |

|---|---|---|---|

| Amides | ~15-20 | Strong amide resonance. | researchgate.net |

| Carbamates | ~12-16 | Resonance perturbed by ester oxygen, leading to a lower barrier. | acs.orgresearchgate.net |

The conformational preference can be influenced by factors such as steric hindrance and the solvent environment. nih.gov This conformational restriction is a significant feature, influencing how the carbamate moiety interacts with other molecules. acs.org

Theoretical and Experimental Assessment of C–N Bond Rotational Barriers

The carbon-nitrogen (C–N) bond within the carbamate functional group of systems like this compound possesses a partial double bond character, which restricts free rotation. acs.org This phenomenon, often referred to as amide resonance, results in a significant rotational energy barrier. nih.gov The study of these barriers through both experimental and theoretical methods provides critical insights into the molecule's conformational dynamics. acs.org

The rotational barrier in carbamates is a subject of extensive investigation, typically employing dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like Density Functional Theory (DFT). colostate.edu Experimental values for the Gibbs energy of activation (ΔG‡) for C–N bond rotation in various carbamates have been determined. For many simple carbamates, this barrier is typically in the range of 15-20 kcal/mol. colostate.edu Specifically, studies on N-alkylcarbamates show a rotational barrier of around 16 kcal/mol. nd.edu However, this value can be influenced by substituents. For instance, an N-phenylcarbamate exhibits a lower barrier of 12.5 kcal/mol, and for N-(2-pyrimidyl)carbamates, it can be even lower than 9 kcal/mol. nd.edu

Theoretical calculations have been instrumental in complementing experimental findings. colostate.edu Computational models can predict the energies of the ground state and the transition state of rotation, thereby estimating the energy barrier. youtube.com These studies have shown that the rotational barrier in carbamates is generally 3–4 kcal/mol lower than in structurally analogous amides. nih.govnih.govresearchgate.net This difference is attributed to electronic and steric effects from the additional oxygen atom in the carbamate structure. nih.govnih.govresearchgate.net

Solvent effects on the rotational barrier have also been a point of interest. While the rotational barriers in amides are notably sensitive to the polarity of the solvent, studies on some carbamates have shown that their rotational barriers are apparently insensitive to changes in solvent polarity. colostate.eduresearchgate.net For example, the measured rotational barriers for certain enecarbamates were found to be approximately 16 kcal/mol in both non-polar (C6D6) and polar (C6D5NO2) solvents. researchgate.net Theoretical analyses suggest this insensitivity might be due to the lower total molecular dipole moment of carbamates compared to amides. colostate.edu However, other studies on specific thiocarbamates and dithiocarbamates, which are sulfur analogues of carbamates, showed that changing from a non-polar solvent to an aqueous solution can have a significant effect on the rotational barrier, highlighting the complex role of solute-solvent interactions, including hydrogen bonding. acs.org

| Compound/System | Method | Solvent | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| N-alkylcarbamate (general) | Experimental | Not specified | ~16 | nd.edu |

| N-phenylcarbamate | Experimental | Not specified | 12.5 | nd.edu |

| tert-Butyl p-nitrophenyl carbamate (analogue) | Dynamic NMR | CDCl₃ | 12.3 | nd.edu |

| N-(2-pyrimidyl)carbamates | Experimental (estimated) | THF-d8 | <9 | nd.edu |

| Enecarbamates | Dynamic NMR | C₆D₆ or C₆D₅NO₂ | ~16 | researchgate.net |

| Methyl N,N-dimethylcarbamate | Dynamic NMR | CS₂ | 15.3 ± 0.5 | acs.org |

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | VT ¹³C and ¹⁹F NMR | Not specified | 15.65 ± 0.13 | researchgate.net |

Influence of Resonance on Molecular Conformation

The conformational preferences of this compound are significantly dictated by resonance within the carbamate moiety. nih.gov The carbamate group can be described as a hybrid of three primary resonance structures, which results in the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. acs.orgnih.govnih.gov This delocalization imparts a "pseudo double bond" or partial double bond character to the C–N bond. acs.orgnih.gov

This restricted rotation around the C–N bond means that carbamates, including this compound systems, can exist as two distinct planar isomers: syn and anti (often referred to as Z and E, respectively). acs.orgnih.gov The anti conformation, where the substituent on the nitrogen and the alkoxy group are on opposite sides of the C–N bond, is generally favored energetically by about 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov However, in many instances, the energy difference between the two rotamers is minimal, leading to an equilibrium mixture of both syn and anti isomers in solution. nih.gov This is particularly true for several Boc-protected amino acid derivatives, which exist as an approximately 50:50 mixture of rotamers. nih.gov

The equilibrium between syn and anti conformers is not static and can be influenced by several factors. The nature of the substituents on both the nitrogen and oxygen atoms of the carbamate can alter the balance through steric and electronic effects. nih.gov Furthermore, environmental conditions such as the solvent, concentration, pH, and the presence of salts can strongly influence the free energy difference between the isomers. nih.gov Inter- and intramolecular hydrogen bonding can also play a crucial role in perturbing the syn–anti equilibrium. acs.orgnih.gov For example, studies on N-Boc-amino acids have shown an unusual abundance of the syn-rotamer, which is stabilized by the formation of intermolecularly hydrogen-bonded dimers involving the carboxylic acid group. acs.orgnih.gov

Role of Carbamate Functionality in Modulating Amine Reactivity and Selectivity

The carbamate functionality plays a pivotal role in modulating the reactivity of the amine group in this compound, primarily by serving as an effective protecting group in organic synthesis. masterorganicchemistry.comorganic-chemistry.orgchem-station.com Amines are inherently nucleophilic and basic, which can lead to undesired side reactions in multi-step syntheses. organic-chemistry.orgyoutube.com Converting the primary amine of a molecule like ethylenediamine into a carbamate, such as tert-butyl (2-aminoethyl)carbamate, effectively "tames" its reactivity. chem-station.comyoutube.com

This modulation of reactivity stems from the electron-withdrawing nature of the carbamate's carbonyl group. chem-station.comyoutube.com The lone pair of electrons on the nitrogen atom is delocalized through resonance into the adjacent carbonyl system. youtube.com This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering it largely unreactive towards electrophiles and stable in a wide variety of reaction conditions, including acidic and basic media. masterorganicchemistry.comorganic-chemistry.org For instance, once an amine is protected as a carbamate, other functional groups in the molecule can undergo selective reactions with electrophiles without the amino group interfering. organic-chemistry.org

The carbamate functionality also allows for high selectivity in chemical transformations. This is evident in the synthesis of polyamines where selective protection of one primary amine is required in the presence of others. researchgate.net By choosing the appropriate protecting group, such as the tert-butyloxycarbonyl (Boc) group, it is possible to achieve mono-protection of symmetrical diamines like ethylenediamine in high yields. researchgate.netkiku.dk

Furthermore, the variety of available carbamate protecting groups (e.g., Boc, benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)) provides a powerful tool for achieving selective deprotection. masterorganicchemistry.comchem-station.com These groups are removed under different, specific conditions, a concept known as an "orthogonal strategy". organic-chemistry.orgchem-station.com

Boc groups are typically removed under strong acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.com

Cbz groups are cleaved by catalytic hydrogenation. masterorganicchemistry.com

Fmoc groups are base-labile and can be removed with an amine base like piperidine. masterorganicchemistry.com

This orthogonality allows chemists to selectively unmask a specific amine group for further reaction while other carbamate-protected amines in the same molecule remain intact. organic-chemistry.org This strategy is fundamental in complex syntheses, such as solid-phase peptide synthesis, where precise control over which amine reacts is crucial. masterorganicchemistry.comchem-station.com The reversible formation of the carbamate allows the amine's reactivity to be restored when needed, making it a vital tool for controlling selectivity in the synthesis of complex molecules. nih.gov

Biochemical Interactions and Enzymatic Investigations of 2 Aminoethyl Carbamate Derivatives

Enzyme-Substrate Binding and Molecular Recognition Modalities

The unique structural characteristics of carbamates, including 2-aminoethyl carbamate (B1207046) and its derivatives, allow for a range of interactions with enzymes and receptors. The carbamate functional group can be seen as a hybrid of an amide and an ester, which provides it with chemical stability and the ability to cross cell membranes. acs.org This group also restricts conformation due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety and can participate in hydrogen bonding. acs.orgnih.gov These features are key to its role in modulating biological activities and improving the stability and pharmacokinetic properties of molecules. nih.gov

Modulating Inter- and Intramolecular Interactions with Receptor Targets

The carbamate functionality is crucial in modulating interactions with various receptors. nih.gov It can influence both intermolecular and intramolecular hydrogen bonding, which in turn affects the conformational equilibrium of the molecule. smolecule.com This ability to modulate interactions is exploited in the design of various biologically active compounds.

For example, dimeric versions of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) have been synthesized using a 2-O-(2-aminoethyl)-Ins(1,4,5)P₃ intermediate to create carbamate linkages. nih.gov These dimers interact potently with tetrameric Ins(1,4,5)P₃ receptors, with shorter dimers showing higher potency than the natural ligand itself. nih.gov

In the context of nicotinic acetylcholine (B1216132) receptors (AChR), carbamates like neostigmine, physostigmine, and pyridostigmine (B86062) can act as weak agonists, directly interact with the open channel conformation, and block AChR-binding sites. nih.gov Their inhibitory actions are of a mixed competitive-noncompetitive nature. nih.gov

Furthermore, the design of fluorescent ligands for chemokine receptors like CXCR2 has utilized N-(2-aminoethyl)amide spacers, which can be derived from 2-aminoethyl carbamate precursors, to explore the impact of linker length and conformation on binding affinity. nih.gov

Interactive Table: Examples of this compound Derivatives and their Receptor Interactions

| Derivative Class | Receptor Target | Type of Interaction | Key Findings | Reference |

| D-myo-inositol 1,4,5-trisphosphate Dimers | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) Receptors | Agonist | Shorter dimers are more potent than Ins(1,4,5)P₃. | nih.gov |

| Neostigmine, Physostigmine, Pyridostigmine | Nicotinic Acetylcholine Receptor (AChR) | Weak Agonist, Channel Blocker | Mixed competitive-noncompetitive inhibition. | nih.gov |

| Indoline Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Inhibitor | Introduction of carbamate moieties confers inhibitory activity. | acs.orghuji.ac.il |

| Fluorescent Ligands | CXC Chemokine Receptor 2 (CXCR2) | Allosteric Modulator | Linker modifications influence binding affinity. | nih.gov |

Enzyme Kinetics of Carbamate-Related Biotransformations

The study of enzyme kinetics is fundamental to understanding how enzymes catalyze reactions and how their activity can be modulated. nih.gov For carbamate compounds, kinetic studies are crucial for elucidating their mechanisms of inhibition, turnover rates by processing enzymes, and for developing predictive mathematical models.

Inhibition Kinetics and Mechanisms (e.g., Cholinesterase Inhibition)

Carbamates are widely recognized as inhibitors of cholinesterases, and their inhibition kinetics have been extensively studied. The inhibition process is typically time-dependent and follows a mechanism similar to the hydrolysis of acetylcholine by these enzymes. nih.gov However, the carbamylated enzyme intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme. mdpi.comnih.gov

The inhibition is characterized by the formation of a covalent bond between the carbamate's carbonyl carbon and the catalytic serine of the enzyme. nih.gov This process can be described by second-order rate constants (kᵢ). For a series of biscarbamates, these constants were found to be in the range of (0.00330–4.56) x 10⁶ M⁻¹ min⁻¹ for AChE. nih.gov

The decarbamylation process, where the enzyme is regenerated, is a spontaneous first-order reaction characterized by the decarbamylation rate constant (kₑₑcₐᵣᵦ). nih.gov The slow rate of this step is what leads to the classification of many carbamates as pseudoirreversible inhibitors. nih.gov

However, not all carbamates follow this pseudoirreversible pathway. Some, like certain phenothiazine (B1677639) carbamates, act as reversible inhibitors of butyrylcholinesterase, indicating a different binding mechanism that does not involve covalent bond formation with the catalytic serine. nih.gov

Interactive Table: Kinetic Parameters of Cholinesterase Inhibition by Carbamates

| Carbamate Type | Enzyme | Inhibition Type | Key Kinetic Feature | Reference |

| General Carbamates | Cholinesterases | Pseudoirreversible | Slow decarbamylation of the carbamylated enzyme. | mdpi.comnih.gov |

| Biscarbamates | Acetylcholinesterase (AChE) | Time-dependent | kᵢ constants in the range of (0.00330–4.56) x 10⁶ M⁻¹ min⁻¹. | nih.gov |

| Phenothiazine Carbamates | Butyrylcholinesterase (BChE) | Reversible | Atypical inhibition, no covalent bond with catalytic serine. | nih.gov |

| Neostigmine, Physostigmine, Pyridostigmine | Acetylcholinesterase (AChE) | Mixed competitive-noncompetitive | Kᵢ values of 10, 20, and 1,600 µM, respectively. | nih.gov |

Turnover and Activation Studies of Carbamate Processing Enzymes

The turnover number, or kₖₐₜ, is a measure of the number of substrate molecules converted to product per enzyme molecule per second under optimal conditions. libretexts.org For enzymes that process carbamates, this parameter provides insight into their catalytic efficiency.

The formation and breakdown of carbamates are influenced by factors such as pH and the basicity of the parent amine. The rate law for the reaction of amines with carbon dioxide includes terms for both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net For carbamates formed from more basic amines, the rates are largely independent of basicity, with a rate-limiting step that may involve proton transfer. researchgate.netresearchgate.net In contrast, for weakly basic amines, carbon-nitrogen bond formation and cleavage are rate-limiting. researchgate.netresearchgate.net

Enzymes involved in the bioconversion of ester-based prodrugs, which can include carbamate structures, are crucial for their activation. researchgate.net Carboxylesterases (CES) are a major class of these enzymes, contributing significantly to first-pass metabolism and the activation of prodrugs through hydrolysis. researchgate.net The kinetic properties of these enzymes, including their substrate specificity and catalytic efficiency, can vary significantly between species. researchgate.net

Mathematical Modeling of Enzyme-Substrate Reactions

Mathematical models are invaluable tools for understanding and predicting the kinetics of enzyme-catalyzed reactions. researchgate.netmdpi.com For carbamate-enzyme interactions, quantitative structure-activity relationship (QSTR) models can be developed to relate the chemical properties of carbamates to their biological activity, such as toxicity. mdpi.com

These models often use descriptors derived from Density Functional Theory (DFT) calculations, such as electron affinity, ionization potential, and chemical hardness, to build a predictive relationship. mdpi.com For instance, a QSTR model for carbamate toxicity towards acetylcholinesterase found that electron affinity was a significant contributor, which aligns with the understanding that the inhibition mechanism involves a nucleophilic attack on the carbamate. mdpi.com

Tracer-kinetic models are another form of mathematical modeling used to describe the time-varying distribution of radiolabeled compounds, which can be applied to study enzyme activity in vivo using techniques like Positron Emission Tomography (PET). researchgate.net Furthermore, computational methods like quantum mechanics/molecular mechanics (QM/MM) modeling are used to simulate complex reactions and elucidate reaction pathways and transition states, aiding in the design of novel enzyme inhibitors. mdpi.com

Microbial Degradation Pathways of Carbamate Compounds

Microorganisms play a crucial role in the environmental breakdown of carbamate compounds. frontiersin.orgnih.gov Bacteria, in particular, have evolved sophisticated degradation pathways to utilize carbamates as a source of essential nutrients like carbon and nitrogen. frontiersin.orgnih.gov The metabolic routes for breaking down these compounds often involve conserved themes, beginning with an initial hydrolysis step, followed by the assimilation of the resulting products into central metabolic pathways. frontiersin.orgnih.gov A variety of microbial genera, including Pseudomonas, Rhizobium, Arthrobacter, and Sphingomonas, have been identified as capable of degrading carbamate pesticides. frontiersin.orgupm.edu.myoup.com

Enzymatic Hydrolysis Mechanisms by Microbial Hydrolases and Oxidoreductases

The initial and rate-limiting step in the microbial degradation of many carbamate compounds is the cleavage of the carbamate ester or amide bond, a reaction primarily catalyzed by hydrolase enzymes. frontiersin.orgnih.govnih.gov These enzymes, often called carbamate hydrolases or carbaryl (B1668338) hydrolases (CH), belong to the hydrolase and oxidoreductase classes. frontiersin.orgnih.gov

Hydrolases: These enzymes catalyze the cleavage of chemical bonds by adding water. In the context of carbamates, they disrupt the ester linkage, leading to the formation of an alcohol, carbon dioxide, and an amine. frontiersin.orgcore.ac.uk For example, the hydrolysis of N-methylcarbamate pesticides yields an alcohol, methylamine, and CO2. frontiersin.orgnih.govresearchgate.net The resulting N-methylcarbamic acid is unstable and spontaneously decomposes. frontiersin.orgresearchgate.net

Several carbamate hydrolase genes have been identified in soil bacteria, including mcd, cehA, and cahA, which are implicated in the evolution of new metabolic functions for breaking down these compounds. researchgate.netnih.gov The enzymes encoded by these genes can be esterases or amidases. frontiersin.org

Carbaryl hydrolases (CH) like CehA from Rhizobium sp. and McbA from Pseudomonas sp. are examples of esterase-type enzymes. frontiersin.org

An amidase-type CH has been identified in Arthrobacter sp. RC100. frontiersin.orgnih.gov

The metallohydrolase Mcd, first found in Achromobacter sp. WM111, is a Mn²⁺-dependent esterase that hydrolyzes carbofuran. frontiersin.org

The table below summarizes key microbial enzymes involved in carbamate hydrolysis.

| Enzyme/Gene | Class | Substrate Examples | Source Organism Examples | Citation |

| CehA | Hydrolase (Esterase) | Carbaryl, Carbofuran, Oxamyl | Rhizobium sp. AC100, Pseudomonas sp. | frontiersin.orgoup.comresearchgate.net |

| Mcd | Hydrolase (Metalloesterase) | Carbofuran | Achromobacter sp. WM111 | frontiersin.orgoup.com |

| CahA | Hydrolase (Amidase) | Carbaryl | Arthrobacter sp. RC100 | nih.govoup.com |

| McbA | Hydrolase (Esterase) | Carbaryl | Pseudomonas sp. C5pp | frontiersin.org |

| AmeH | Hydrolase (Amidase) | Methomyl | Aminobacter sp. MDW-2 | researchgate.net |

Oxidoreductases: Following initial hydrolysis, oxidoreductases play a role in the further degradation of aromatic carbamates. core.ac.ukresearchgate.net These enzymes, such as oxygenases, introduce hydroxyl groups onto the aromatic rings of compounds like carbaryl or carbofuran, increasing their reactivity and preparing them for ring cleavage. nih.gov This hydroxylation is a critical step for detoxifying and mineralizing the aromatic portion of the molecule. nih.govcore.ac.uk

Metabolic Fates and Nitrogen Assimilation Pathways in Microorganisms

The breakdown products from carbamate hydrolysis serve as valuable nutrient sources for microorganisms. frontiersin.org The amine component, such as methylamine, can be utilized as both a carbon and nitrogen source through C1 metabolism. frontiersin.orgnih.gov The alcohol moiety, particularly if it's an aromatic compound like 1-naphthol (B170400) (from carbaryl), is typically funneled into pathways that lead to dihydroxy intermediates (e.g., catechols), which are then subject to ring cleavage and entry into the Krebs cycle. frontiersin.orgresearchgate.net

The ammonia (B1221849) generated from the breakdown of the amine group is assimilated into the cell's nitrogen metabolism through two primary, well-conserved pathways. frontiersin.orgresearchgate.net

Glutamate (B1630785) Dehydrogenase (GDH) Pathway: This is a low-affinity pathway that directly incorporates ammonia onto α-ketoglutarate to form glutamate, an essential amino acid. frontiersin.orgresearchgate.net

Glutamine Synthetase/Glutamine Oxoglutarate Aminotransferase (GS/GOGAT) Pathway: This high-affinity system operates when nitrogen levels are low. frontiersin.orgresearchgate.net Glutamine synthetase (GS) first adds ammonia to glutamate to form glutamine, an ATP-dependent reaction. Then, GOGAT transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. frontiersin.orgresearchgate.net

Carbamate Adduct Formation in Biological Contexts (e.g., with BMAA and Bicarbonate)

Carbamates can form reversibly in biological systems through the reaction of an amine with bicarbonate (HCO₃⁻) or carbon dioxide (CO₂). nih.govescholarship.org This non-enzymatic reaction is significant in various physiological contexts. A well-studied example is the formation of carbamate adducts from the non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) in the presence of bicarbonate. nih.govplos.org The neurotoxic effects of BMAA are dependent on the presence of bicarbonate, which facilitates the formation of these adducts that act as glutamate receptor agonists. plos.orgnih.govacs.org

Chemical Equilibrium Dynamics and Speciation Analysis

The reaction between BMAA and bicarbonate results in a dynamic equilibrium where multiple species coexist in solution. plos.orgplos.org BMAA has two amine groups—a primary α-amino group and a secondary β-amino group—both of which can react with CO₂ to form carbamate adducts. nih.govplos.org This leads to a solution containing free BMAA, an α-carbamate adduct, and a β-carbamate adduct. escholarship.orgplos.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional exchange spectroscopy (EXSY), has been instrumental in characterizing this equilibrium. nih.govplos.orgplos.org Studies show that at physiological pH (around 7.6), all three species are present and undergo chemical exchange. nih.govplos.org The relative concentration of the carbamate adducts increases with higher concentrations of bicarbonate. plos.orgplos.org The α-carbamate is generally the more abundant adduct compared to the β-carbamate. plos.org

The equilibrium is a reversible process, with measurable rates of formation and cleavage for both adducts. nih.gov This dynamic interplay is crucial, as the neurotoxic potential of a BMAA solution is not determined by its initial concentration alone, but by the equilibrium concentration of the active carbamate adducts. plos.org

The table below presents key kinetic and thermodynamic parameters for the formation of BMAA carbamate adducts.

| Parameter | α-Carbamate Adduct | β-Carbamate Adduct | Citation |

| Equilibrium Constant (K) | 7.60 ± 1.75 × 10⁶ | 3.11 ± 0.26 × 10⁶ | nih.gov |

| Gibbs Free Energy (ΔG) | -5.14 ± 1.18 kJ mol⁻¹ | -2.89 ± 0.24 kJ mol⁻¹ | nih.gov |

| Formation Half-life (t₁/₂) | 4.18 ± 0.99 s | 1.17 ± 0.10 s | nih.gov |

| Cleavage Half-life (t₁/₂) | 3.08 ± 0.34 s | 0.37 ± 0.01 s | nih.gov |

Influence of Divalent Metal Ions on Adduct Equilibrium

The chemical equilibrium between BMAA and its carbamate adducts can be significantly altered by the presence of divalent metal ions. nih.govresearchgate.net The chemical structures of BMAA and its carbamates suggest they can act as chelating agents for metal ions. nih.govescholarship.org Systematic studies using NMR have shown that BMAA interacts differently with various divalent metal ions, which in turn affects the rate of carbamate formation. nih.govnih.gov

The order of interaction strength has been demonstrated to be: Mg²⁺ < Zn²⁺ < Cu²⁺ . nih.govnih.gov

Magnesium (Mg²⁺): The presence of Mg²⁺ ions does not significantly alter the dynamic equilibrium between free BMAA and its carbamate adducts. nih.govnih.gov

This modulation of the carbamate equilibrium by metal ions adds another layer of complexity to the biological activity of compounds like BMAA, as the availability of the neurotoxic carbamate adducts can be influenced by the local concentration of specific metal ions in biological tissues. researchgate.netnih.gov

The table below summarizes the effect of different divalent metal ions on the BMAA-carbamate equilibrium.

| Divalent Metal Ion | Interaction with BMAA | Effect on Carbamate Adduct Formation | Citation |

| Magnesium (Mg²⁺) | Weak / Insignificant | Does not significantly alter the equilibrium | nih.govnih.gov |

| Zinc (Zn²⁺) | Preferential Interaction | Causes a reduction in carbamate adducts | nih.govnih.gov |

| Copper (Cu²⁺) | Strong Preferential Interaction | Causes a drastic reduction in carbamate adducts | nih.govnih.gov |

Investigation of Molecular Recognition Features and Hydrogen Bonding Capabilities

The carbamate functional group possesses distinct structural features that govern its interactions with biological molecules like enzymes and receptors. nih.gov The geometry of the carbamate group is relatively planar due to the delocalization of the nitrogen lone-pair electrons into the carbonyl group, which imparts partial double-bond character to the C-N bond. nih.govsmolecule.com This restricted rotation around the C-N bond leads to the existence of syn and anti conformational isomers (rotamers). nih.gov

Hydrogen bonding is a critical molecular recognition feature for carbamates. nih.govrsc.org The carbamate moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl and ester oxygens). nih.gov These interactions are pivotal in stabilizing the binding of carbamate-containing molecules to their biological targets and can influence their conformational preferences. nih.govrsc.org

For example, studies on N-Boc-amino acids have shown that intramolecular hydrogen bonding can lead to an unusual abundance of the syn-rotamer. nih.gov Similarly, intermolecular hydrogen bonding with solvent molecules or other solutes can perturb the syn-anti equilibrium. nih.gov In the context of drug design, these hydrogen bonding capabilities are exploited to optimize the affinity and selectivity of carbamate-based inhibitors for their target enzymes. nih.gov The crystal packing of carbamate compounds often reveals extensive hydrogen-bonding networks, where molecules are interconnected in dimers or extended chains, sometimes involving water molecules. smolecule.comresearchgate.net This ability to form specific, directional interactions is fundamental to their role in biochemical processes.

Advanced Spectroscopic and Analytical Methodologies for 2 Aminoethyl Carbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Aminoethyl carbamate (B1207046), NMR is crucial for confirming its structure and for quantitatively monitoring its dynamics in solution.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural elucidation of 2-Aminoethyl carbamate.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their connectivity. For the 2-aminoethyl group, two distinct signals corresponding to the methylene (-CH₂-) groups are expected. The protons on the carbon adjacent to the carbamate nitrogen would appear at a different chemical shift than those adjacent to the terminal amino group due to the differing electronic environments. The protons of the amine (NH₂) and carbamate (NH) groups would also produce characteristic signals, although their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum shows distinct signals for each chemically non-equivalent carbon atom. wikipedia.org For this compound, three signals are anticipated: one for the carbonyl carbon (C=O) of the carbamate group, which typically resonates at a significantly downfield chemical shift (around 155-160 ppm), and two signals for the two methylene carbons of the ethyl chain. thieme-connect.comlibretexts.org The chemical shifts of these methylene carbons provide insight into the electronic effects of the adjacent nitrogen-containing functional groups. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on established chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂-NH₂ | ¹H | ~2.8 | Triplet |

| -CH₂-NHCOO⁻ | ¹H | ~3.2 | Triplet |

| -NH₂ | ¹H | Variable | Broad Singlet |

| -NH- | ¹H | Variable | Broad Singlet |

| -CH₂-NH₂ | ¹³C | ~41 | - |

| -CH₂-NHCOO⁻ | ¹³C | ~42 | - |

| -COO⁻ | ¹³C | ~156 | - |

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the structural assignments made from 1D spectra. researchgate.netnih.gov

COSY : A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the two adjacent methylene groups, confirming the ethylenediamine (B42938) backbone of the molecule.

HSQC : An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This technique would definitively link the proton signals of each methylene group to their corresponding carbon signals in the ¹³C spectrum, providing unambiguous structural confirmation. nih.gov

Quantitative NMR (qNMR) is a powerful method for determining the concentration of substances in a sample with high precision and accuracy. emerypharma.comox.ac.uk Unlike many other analytical techniques, qNMR does not require a chemically identical reference standard for the analyte being quantified; instead, a certified internal standard of a different compound can be used. ethz.chsigmaaldrich.com The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample. emerypharma.com

In the context of this compound, qNMR is particularly valuable for studying its formation from ethylenediamine and carbon dioxide and for monitoring its stability and decomposition over time. acs.org By acquiring spectra at different time points, the concentration of reactants, intermediates, and products can be determined by integrating their respective, well-resolved signals. nih.govresearchgate.net

This approach allows for the determination of key kinetic and thermodynamic parameters:

Reaction Rates : By plotting the concentration of this compound versus time, the rate of its formation or degradation can be calculated.

Equilibrium Constants : In reversible reactions, qNMR can be used to measure the concentrations of all species at equilibrium, allowing for the calculation of the equilibrium constant (Keq). researchgate.netcolab.ws

Thermodynamic Parameters : By performing qNMR experiments at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined from a van't Hoff plot. colab.ws

Table 2: Application of qNMR in Kinetic Analysis of Carbamate Formation

| Parameter Measured | qNMR Data Requirement | Derived Information |

| Analyte Concentration | Integral of a unique analyte signal vs. integral of a known concentration internal standard. | Absolute or relative quantity of this compound at a specific time point. |

| Reaction Rate | Series of spectra acquired over time, monitoring the change in signal integrals. | Rate constants for formation/degradation reactions. |

| Equilibrium Position | Signal integrals of reactants and products after the reaction has reached equilibrium. | Equilibrium constant (Keq) for the reversible formation of this compound. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, key characteristic absorption bands would be expected. aip.org

N-H Stretching : The primary amine (-NH₂) and the carbamate N-H group will exhibit stretching vibrations typically in the region of 3300-3500 cm⁻¹.

C-H Stretching : The methylene groups (-CH₂-) will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

C=O Stretching : The carbonyl group of the carbamate is a strong IR absorber, typically appearing as an intense band in the range of 1650-1700 cm⁻¹. mdpi.com

N-H Bending : The bending vibrations (scissoring) of the amino groups are found around 1600 cm⁻¹.

C-N Stretching : The stretching of the C-N bonds will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| -NH₂ / -NH- | N-H Stretch | 3300 - 3500 | Medium-Strong |

| -CH₂- | C-H Stretch | 2850 - 2960 | Medium |

| >C=O | C=O Stretch | 1650 - 1700 | Strong |

| -NH₂ | N-H Bend | 1590 - 1650 | Medium |

| -O-C=O | O-C-O Asymmetric Stretch | 1250 - 1350 | Strong |

| -C-N | C-N Stretch | 1000 - 1300 | Medium |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. acs.org While FTIR is more sensitive to polar functional groups like C=O, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C-C backbone.

For this compound, Raman spectroscopy can provide valuable structural information:

The symmetric vibrations of the carbamate group, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

The skeletal vibrations of the ethylenediamine backbone can be clearly observed.

Characteristic peaks for carbamates have been identified at approximately 874, 1014, 1162, and 1716 cm⁻¹.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its unambiguous identification. mdpi.com

Table 4: Expected Raman Shifts for this compound

| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -CH₂- | C-H Stretch | 2850 - 2960 |

| >C=O | C=O Stretch | ~1716 |

| -C-N | C-N Stretch | ~1014 |

| -O-C=O | O-C-O Symmetric Stretch | ~874 |